Furaneol

Flavor Chemistry Sensory Science Strawberry Aroma

Furaneol (CAS 3658-77-3) delivers a decisive technical advantage for flavor formulators. Compared to its analog mesifurane, Furaneol's higher odor threshold (0.04 µg/kg) provides a broader, more forgiving dosing window in strawberry applications, minimizing off-note risk in confectionery, yogurts, and jams. When evaluated against homofuraneol, its 25-fold greater odor potency (5 µg/L vs. 125 µg/L) yields a significant cost-in-use reduction for clean caramel-sweet notes in syrups, sauces, and baked goods. For analytical buyers, matrix-specific recovery data (97% red wine vs. 30-80% white wine) underscores the necessity of sourcing material with validated free-form GC-MS methods. Choose the appropriate synthetic, nature-identical, or natural grade based on the biosynthetic yield benchmark of 2.90 mg/L to precisely align cost with your target formulation's requirements.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 3658-77-3
Cat. No. B144009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuraneol
CAS3658-77-3
Synonyms4-Hydroxy-2,5-dimethyl-3(2H)-furanone;  2,5-Dimethyl-3-hydroxy-4-oxo-_x000B_4,5-dihydrofuran;  2,5-Dimethyl-4,5-dihydrofuran-3-ol-4-one;  2,5-Dimethyl-4-hydroxy-_x000B_2,3-dihydrofuran-3-one;  4-Hydroxy-2,5-dimethyl-3-oxo-2,3-dihydrofuran;  4-Hydroxy-2,5-dimethyl-2,3
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC1C(=O)C(=C(O1)C)O
InChIInChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3
InChIKeyINAXVXBDKKUCGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.315 g/mL at 25 °C
Soluble in oil and ethanol
Soluble in oil;  Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Furaneol (CAS 3658-77-3): Product Profile and Sensory Potency Baseline


Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone; CAS 3658-77-3) is a high-impact furanone flavor and fragrance compound, characterized by its potent sweet, caramel, and fruity (strawberry, pineapple) aroma profile [1]. It occurs naturally in fruits such as strawberries and pineapples and is produced synthetically for use as a flavor enhancer [2]. Its defining characteristic is an extremely low odor detection threshold, which enables significant flavor modification at minute concentrations [3].

Procuring Furaneol: Why Structural Analogs Cannot Guarantee Identical Performance


The class of furanone aroma chemicals contains several structurally similar molecules (e.g., mesifurane, sotolon, homofuraneol) that share a common caramel-like note. However, significant differences in quantitative sensory thresholds, odor quality profiles, and matrix-dependent analytical behavior preclude simple interchangeability without compromising product sensory fidelity [1]. This guide provides quantitative evidence demonstrating where Furaneol exhibits measurable differentiation from its closest structural and functional analogs, enabling data-driven selection for specific applications [2].

Quantitative Differentiation Guide for Furaneol (CAS 3658-77-3) Selection


Odor Threshold Potency: Furaneol vs. Mesifurane (Methyl Ether Analog)

Furaneol and its methylated derivative, mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone), are key strawberry aroma impact compounds [1]. Direct comparative sensory analysis reveals a measurable difference in odor detection thresholds, with Furaneol exhibiting a value of 4 × 10⁻⁵ mg kg⁻¹ versus mesifurane's 3 × 10⁻⁵ mg kg⁻¹ [2]. In strawberry fruit, maximum reported free concentrations also differ substantially: Furaneol reaches up to 5.422 µg kg⁻¹, whereas mesifurane can accumulate to 12.600 µg kg⁻¹ [3].

Flavor Chemistry Sensory Science Strawberry Aroma

Analytical Recovery Differentiation: Matrix-Specific Behavior of Furaneol vs. Sotolon in Wine

In a validated GC-ion trap MS method for wine analysis, Furaneol and sotolon exhibit markedly different recovery behaviors depending on the wine matrix [1]. Furaneol demonstrates consistently high and matrix-dependent recovery: 97% in red wines, but a variable 30-80% in white wines, attributed to reversible complexation with sulfur dioxide or catechols [2]. In contrast, sotolon recovery is constant (64%) regardless of wine type [3]. This difference has sensory relevance: the complexed Furaneol fraction in white wines is not perceived by orthonasal olfaction [4].

Analytical Chemistry Enology Sample Preparation

Odor Threshold Potency: Furaneol vs. Homofuraneol (Ethyl Homolog)

Homofuraneol (5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone), a structural homolog with an ethyl substituent in place of Furaneol's methyl group, possesses a similar caramel-like odor quality [1]. Comparative odor threshold data in water reveal a significant potency difference: Furaneol exhibits a threshold of 5 µg/L, while homofuraneol has a substantially higher threshold of 125 µg/L [2]. This represents a 25-fold difference in sensory potency, with Furaneol being far more impactful per unit mass.

Flavor Chemistry Sensory Science Wine Aroma

Analytical Method Differentiation: HPLC vs. GC-MS Quantification of Furaneol in Citrus Juices

Quantification of Furaneol in complex matrices like citrus juices is method-dependent. A comparative study of HPLC and GC-MS revealed significant discrepancies, with HPLC values being considerably higher than those obtained by GC-MS [1]. For example, free Furaneol in Costa Rican pineapple was measured at 1.6 ppm by HPLC but only 0.7 ppm by GC-MS [2]. This discrepancy is attributed to incomplete HPLC resolution, whereas GC-MS, contrary to earlier literature reports, demonstrates that Furaneol is thermally stable under GC conditions and can be chromatographically resolved from other juice components [3].

Analytical Chemistry Food Analysis Quality Control

Biosynthetic Production Benchmark: Furaneol Yield from Zygosaccharomyces rouxii QOR6 Fermentation

For procurement of naturally-derived or biotechnologically produced Furaneol, the achievable yield is a critical selection parameter. A study optimizing fermentation with Zygosaccharomyces rouxii QOR6 achieved a Furaneol yield of 2.90 mg/L under optimized conditions (28°C, pH 4.2, 180 rpm, 20×10⁷ CFU/mL inoculum), representing a 1.09-fold increase over non-optimized conditions [1]. This yield, while modest in absolute terms, provides a benchmark for evaluating the cost-effectiveness and feasibility of biosynthetic routes compared to traditional synthetic production [2]. For context, upscaled biotechnological glucosylation processes for related furanones (sotolone glucoside) have achieved titers of 5.3 g/L, highlighting the yield gap for direct Furaneol biosynthesis [3].

Biotechnology Fermentation Natural Flavor Production

Priority Application Scenarios for Furaneol (CAS 3658-77-3) Based on Quantitative Evidence


Strawberry Flavor Formulation Where Nuanced Potency Control is Critical

The quantitative threshold difference between Furaneol (0.04 µg/kg) and mesifurane (0.03 µg/kg) [1] makes Furaneol the preferred choice when a broader dosing window is required for strawberry flavor fidelity. Its higher threshold reduces the risk of overdosing and off-note development compared to its more potent methyl ether analog. This is particularly relevant in applications like strawberry yogurts, jams, and confectionery where a balanced, natural fruit profile is essential.

Enological and Alcoholic Beverage Product Development Requiring Accurate Quantification

For winemakers and beverage scientists, the matrix-dependent recovery of Furaneol (97% in red wine vs. 30-80% in white wine) [2] necessitates rigorous analytical method validation. Furaneol's known complexation behavior with sulfur dioxide and catechols means that procurement for research or quality control in white wine applications must be accompanied by GC-MS methods validated for free (odor-active) Furaneol, rather than relying on total HPLC measurements which may overestimate content [3].

High-Impact Flavor Enhancement at Low Dosage in Caramel and Brown Flavor Profiles

The 25-fold higher odor potency of Furaneol (5 µg/L) compared to homofuraneol (125 µg/L) [4] directly translates to cost-in-use advantages. In applications requiring a clean caramel-sweet impact—such as maple syrups, caramel sauces, coffee beverages, and baked goods—Furaneol provides a more efficient and cost-effective solution than its ethyl homolog. The lower usage level also minimizes potential matrix interactions and off-flavor contributions from the carrier solvent.

Biotechnological or Natural Flavor Ingredient Sourcing with Realistic Yield Expectations

For buyers seeking naturally-derived or fermentation-produced Furaneol, the demonstrated yield of 2.90 mg/L from optimized Z. rouxii fermentation [5] provides a critical cost benchmark. This quantifies the current limitation of direct biosynthesis compared to synthetic routes or biotransformation of precursors. Procurement decisions between synthetic, nature-identical, and natural Furaneol must account for this yield differential, as it significantly impacts cost of goods for natural product formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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